1,4-Bis(trifluoromethyl)benzene-13C6 chemical structure and molecular weight
1,4-Bis(trifluoromethyl)benzene-13C6 chemical structure and molecular weight
An In-Depth Technical Guide to 1,4-Bis(trifluoromethyl)benzene-¹³C₆: Structure, Properties, and Applications in Pharmaceutical Research
Introduction
In the landscape of modern drug development, stable isotope-labeled (SIL) compounds are indispensable tools for quantitative bioanalysis and understanding pharmacokinetics. 1,4-Bis(trifluoromethyl)benzene-¹³C₆ is a critical SIL intermediate, distinguished by the full isotopic enrichment of its benzene ring with Carbon-13. This guide provides a comprehensive technical overview of its chemical structure, molecular properties, and strategic applications, particularly its role as a precursor in the synthesis of labeled active pharmaceutical ingredients (APIs). We will delve into the significance of the bis(trifluoromethyl)phenyl moiety in medicinal chemistry and provide validated protocols for its analytical characterization, offering field-proven insights for researchers, chemists, and drug development professionals.
Core Molecular Profile
Chemical Structure and Isotopic Labeling
1,4-Bis(trifluoromethyl)benzene-¹³C₆ is an isotopologue of 1,4-bis(trifluoromethyl)benzene, where all six carbon atoms of the aromatic ring have been replaced with the ¹³C isotope. This specific labeling provides a distinct mass shift (+6 Da) from its unlabeled counterpart, making it an ideal internal standard for mass spectrometry-based assays.[1] The para-substitution pattern of the two trifluoromethyl groups results in a highly symmetrical molecule.
Caption: Chemical structure of 1,4-Bis(trifluoromethyl)benzene-¹³C₆.
Physicochemical and Spectroscopic Properties
The incorporation of ¹³C isotopes does not significantly alter the bulk physicochemical properties of the molecule compared to its unlabeled form. However, it is crucial for its application in analytical chemistry.
| Property | Value | Source |
| Chemical Formula | ¹³C₆C₂H₄F₆ | [2] |
| Molecular Weight | 220.06 g/mol | [1] |
| CAS Number | 286013-13-6 | [1] |
| Unlabeled CAS | 433-19-2 | [3] |
| Appearance | Neat Liquid | [2] |
| Boiling Point | 116 °C (lit.) | [1] |
| Density | 1.419 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.379 (lit.) | [1] |
| Isotopic Purity | ≥99 atom % ¹³C | [1] |
| Chemical Purity | ≥98% | [1] |
The Trifluoromethyl Moiety: A Pillar of Modern Drug Design
The 1,4-bis(trifluoromethyl)benzene scaffold is not merely a synthetic handle; it is rooted in principles of modern medicinal chemistry. The trifluoromethyl (-CF₃) group is one of the most vital substituents used in drug design for several strategic reasons:
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), making the -CF₃ group highly resistant to metabolic degradation by cytochrome P450 enzymes.[4] This enhances the half-life and overall in-vivo stability of a drug candidate.
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Increased Lipophilicity: The -CF₃ group is highly lipophilic (Hansch π value of +0.88), which can improve a molecule's ability to cross cellular membranes.[4] This property is critical for oral bioavailability and penetration of the blood-brain barrier.[4]
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Bioisosteric Replacement: Due to its steric similarity, the -CF₃ group is often used as a bioisostere for a chlorine atom, allowing chemists to fine-tune a molecule's electronic and steric properties while potentially improving its pharmacokinetic profile.[4]
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Enhanced Binding Affinity: The strong electron-withdrawing nature of the -CF₃ group can modulate the acidity or basicity of nearby functional groups and influence non-covalent interactions (like dipole-dipole or hydrogen bonding) with target proteins, often leading to increased binding affinity and potency.[5]
The presence of two such groups on a central phenyl ring, as seen in this molecule, creates a stable, lipophilic, and synthetically versatile core that is highly attractive for building complex pharmaceutical agents.
Application as a Labeled Intermediate
Case Study: Synthesis of Dutasteride-¹³C₆
The primary and most well-documented application of 1,4-Bis(trifluoromethyl)benzene-¹³C₆ is as a key intermediate in the synthesis of Dutasteride-¹³C₆.[2] Dutasteride is a potent dual inhibitor of 5α-reductase isoenzymes (type 1 and 2) used clinically to treat benign prostatic hyperplasia.[2]
In drug development, labeled versions of APIs like Dutasteride are crucial for conducting Absorption, Distribution, Metabolism, and Excretion (ADME) studies. By using Dutasteride-¹³C₆ as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays, researchers can accurately quantify the concentration of the unlabeled drug in biological matrices (e.g., plasma, urine). The ¹³C₆-label ensures that the internal standard co-elutes with the analyte and exhibits identical ionization behavior, but is clearly distinguishable by its mass, thereby correcting for variations in sample preparation and instrument response. This is the gold standard for robust and reliable pharmacokinetic analysis.
Workflow: Conceptual Pathway from Intermediate to Labeled API
The journey from this labeled intermediate to a final analytical result follows a validated and logical progression within the drug development pipeline.
Caption: Conceptual workflow from labeled intermediate to drug development data.
Analytical & Spectroscopic Characterization
The Rationale for NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for verifying the identity, purity, and, most importantly, the isotopic incorporation of 1,4-Bis(trifluoromethyl)benzene-¹³C₆. While ¹H NMR confirms the proton environment, ¹³C NMR provides direct evidence of the ¹³C enrichment across the aromatic ring.
Interpreting NMR Data: A Comparative Analysis
For context, the NMR data of the unlabeled analogue is highly informative. The high symmetry of the 1,4-disubstituted ring simplifies the spectra significantly.
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| ¹H | 7.80 | Singlet | - | 4 equivalent aromatic protons (H-2, H-3, H-5, H-6) |
| ¹³C | 134.0 | Quartet | ~33.3 | 2 aromatic carbons attached to -CF₃ (C-1, C-4) |
| ¹³C | 125.7 - 126.0 | Multiplet | - | 4 aromatic carbons bonded to hydrogen (C-2, C-3, C-5, C-6) |
| ¹³C | 123.4 | Quartet | ~273.7 | 2 trifluoromethyl carbons (-CF₃) |
| Reference data for unlabeled 1,4-Bis(trifluoromethyl)benzene in CDCl₃.[6][7] |
Expert Insight: For the ¹³C₆-labeled compound, the ¹³C NMR spectrum will be fundamentally different and richer in information. Instead of a simple three-signal spectrum, one would observe complex splitting patterns due to ¹³C-¹³C coupling. This coupling provides unequivocal proof of the isotopic enrichment across the entire ring and confirms the connectivity of the carbon skeleton, serving as a powerful self-validating system for structural confirmation.
Protocol: Acquiring High-Resolution NMR Spectra
This protocol outlines a standard methodology for achieving high-quality NMR data for structural verification.
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Sample Preparation:
-
Solvent Selection: Use high-purity deuterated chloroform (CDCl₃), as it is a suitable solvent that provides a lock signal for the spectrometer.[6]
-
Concentration: Accurately weigh and dissolve 5-10 mg of 1,4-Bis(trifluoromethyl)benzene-¹³C₆ in approximately 0.6-0.7 mL of CDCl₃.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
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Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference (δ = 0.00 ppm), often pre-dissolved in the CDCl₃.
-
-
¹H NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is recommended.
-
Pulse Program: Utilize a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Acquisition Time: Set to ~2-3 seconds.
-
Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient.
-
Number of Scans (ns): Acquire 8 to 16 scans for an excellent signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Spectrometer Frequency: 101 MHz (for a 400 MHz ¹H instrument).
-
Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker systems) is used.
-
Causality: Proton decoupling is essential to simplify the spectrum by removing ¹H-¹³C coupling, allowing the more complex ¹³C-¹³C couplings to be resolved more clearly.
-
Acquisition Time: Set to ~1-2 seconds.
-
Relaxation Delay (d1): Use a longer delay of 2-5 seconds to ensure quantitative signal intensity, especially for quaternary carbons.
-
Number of Scans (ns): A higher number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio due to the lower natural abundance and gyromagnetic ratio of ¹³C (though signal is enhanced by enrichment).
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Synthesis and Handling
Overview of Synthetic Routes
The synthesis of the unlabeled 1,4-bis(trifluoromethyl)benzene typically involves harsh fluorination conditions. Historical methods include the fluorination of 1,4-bis(trichloromethyl)benzene with anhydrous hydrogen fluoride (HF), often in the presence of a catalyst like antimony(V) chloride, or the reaction of terephthalic acid with sulfur tetrafluoride (SF₄).[8] The synthesis of the ¹³C₆-labeled version would require starting from a ¹³C₆-labeled precursor, such as ¹³C₆-benzene, and carrying it through a multi-step synthetic sequence.
Safety and Handling Protocols
As a flammable and irritant chemical, proper handling is paramount.
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GHS Classification: Flammable Liquid 2, Skin Irritant 2, Eye Irritant 2, STOT SE 3 (respiratory irritation).[1]
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Signal Word: Danger.[1]
-
Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear safety glasses, a flame-retardant lab coat, and nitrile gloves.
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Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for flammable liquids (Storage Class 3).[1] Keep away from heat, sparks, and open flames.
Conclusion
1,4-Bis(trifluoromethyl)benzene-¹³C₆ is more than a simple chemical; it is a high-value tool engineered for precision in pharmaceutical research. Its fully ¹³C-labeled core provides the mass distinction required for sensitive bioanalytical assays, while the bis(trifluoromethyl)phenyl scaffold leverages key principles of medicinal chemistry to build metabolically robust and potent drug candidates. For scientists in drug discovery and development, a thorough understanding of this intermediate's properties, characterization, and application is essential for advancing the next generation of therapeutics.
References
-
RSC Publishing. Supporting Information for Article. [Link]
- Google Patents. EP0953557B1 - Method for producing bis(trifluoromethyl)benzene.
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PMC (PubMed Central). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
Sources
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- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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